molecular formula C22H43NO3 B081763 Stearoyl methyl beta-alanine CAS No. 13222-32-7

Stearoyl methyl beta-alanine

Cat. No.: B081763
CAS No.: 13222-32-7
M. Wt: 369.6 g/mol
InChI Key: GMHCJCQMNYOULB-UHFFFAOYSA-N
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Description

Stearoyl methyl beta-alanine is a derivative of beta-alanine, an amino acid that is naturally occurring in nature. This compound is characterized by the presence of a stearoyl group attached to the nitrogen atom of beta-alanine, with a methyl ester group at the carboxyl end. It is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

Stearoyl Methyl Beta-Alanine is a complex molecule that may interact with several targets within the body. One primary target is the fatty acid desaturase . This enzyme catalyzes the desaturation reactions by inserting double bonds into the fatty acyl chain, producing unsaturated fatty acids, which play a vital part in the synthesis of polyunsaturated fatty acids .

Mode of Action

It is known that beta-alanine, a component of the compound, can protect key physiological functions of brain cells that are exposed to acute stroke-mimicking conditions . Beta-alanine exerts its neuroprotective action through several distinct pharmacological mechanisms .

Biochemical Pathways

This compound may be involved in the synthetic β-alanine pathway . This metabolic pathway consists of two steps, the first one converting β-alanine into malonyl semialdehyde (MSA) by either a β-alanine-pyruvate aminotransferase (BAPAT) or a γ-aminobutyrate transaminase (GABT), and the second one consisting in a reduction of MSA to 3-HP consuming either NADH or NADPH .

Pharmacokinetics

Studies on beta-alanine, a component of the compound, suggest that it has a high inter-individual variability in pharmacokinetic plasma profile . The variation in plasma pharmacokinetics of a single oral beta-alanine dose supplemented as either a fixed or a weight-relative dose (WRD) in an anthropometric diverse sample has been studied .

Result of Action

It is known that beta-alanine, a component of the compound, can protect key physiological functions of brain cells that are exposed to acute stroke-mimicking conditions . This suggests that this compound may have neuroprotective effects.

Action Environment

The action environment of this compound is likely to be influenced by various factors, including the presence of other molecules and environmental conditions. For example, the activity of fatty acid desaturase, a potential target of the compound, can be influenced by the presence of other fatty acids and the conditions within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Stearoyl methyl beta-alanine can be synthesized through the reaction of beta-alanine with stearoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to obtain this compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) for product isolation .

Chemical Reactions Analysis

Types of Reactions: Stearoyl methyl beta-alanine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the stearoyl group with other acyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides and bases such as pyridine are employed.

Major Products:

Scientific Research Applications

Stearoyl methyl beta-alanine has diverse applications in scientific research:

Comparison with Similar Compounds

    N-palmitoyl L-alanine: Another fatty acid derivative of beta-alanine with similar properties but different chain length.

    N-lauroyl L-alanine: A shorter chain analog with distinct physical and chemical properties.

Uniqueness: Stearoyl methyl beta-alanine is unique due to its longer stearoyl chain, which imparts specific hydrophobic characteristics and influences its interaction with biological membranes and proteins. This makes it particularly useful in applications requiring enhanced membrane association and stability .

Properties

IUPAC Name

3-[methyl(octadecanoyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)23(2)20-19-22(25)26/h3-20H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHCJCQMNYOULB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70157439
Record name Stearoyl methyl beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70157439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13222-32-7
Record name N-Methyl-N-(1-oxooctadecyl)-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13222-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stearoyl methyl beta-alanine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stearoyl methyl beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70157439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-N-(1-oxooctadecyl)-β-alanine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name STEAROYL METHYL .BETA.-ALANINE
Source FDA Global Substance Registration System (GSRS)
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